molecular formula C7H4ClFN2 B13900080 5-Amino-3-chloro-2-fluorobenzonitrile

5-Amino-3-chloro-2-fluorobenzonitrile

Cat. No.: B13900080
M. Wt: 170.57 g/mol
InChI Key: NGUJPTNPYLNCAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-3-chloro-2-fluoro-benzonitrile is an organic compound with the molecular formula C7H4ClFN2 It is a derivative of benzonitrile, characterized by the presence of amino, chloro, and fluoro substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-3-chloro-2-fluoro-benzonitrile typically involves the nitration of 2-fluoro-4-chlorobenzonitrile, followed by reduction to introduce the amino group. The nitration reaction is carried out using a mixture of nitric acid and sulfuric acid, while the reduction is commonly achieved using hydrogen gas in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of 5-amino-3-chloro-2-fluoro-benzonitrile follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in optimizing the production process and minimizing waste .

Chemical Reactions Analysis

Types of Reactions

5-Amino-3-chloro-2-fluoro-benzonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are used.

    Electrophilic Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

Major Products

The major products formed from these reactions include various substituted benzonitriles, aminobenzonitriles, and complex aromatic compounds. These products have applications in pharmaceuticals, agrochemicals, and material sciences .

Scientific Research Applications

5-Amino-3-chloro-2-fluoro-benzonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: It is used in the production of dyes, pigments, and agrochemicals.

Mechanism of Action

The mechanism of action of 5-amino-3-chloro-2-fluoro-benzonitrile involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the chloro and fluoro groups can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-3-chloro-2-fluoro-benzonitrile is unique due to the specific combination of amino, chloro, and fluoro substituents on the benzene ring. This combination imparts distinct chemical properties, making it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C7H4ClFN2

Molecular Weight

170.57 g/mol

IUPAC Name

5-amino-3-chloro-2-fluorobenzonitrile

InChI

InChI=1S/C7H4ClFN2/c8-6-2-5(11)1-4(3-10)7(6)9/h1-2H,11H2

InChI Key

NGUJPTNPYLNCAR-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C#N)F)Cl)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.